molecular formula C13H12N2O B11890071 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone CAS No. 34086-60-7

1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone

Katalognummer: B11890071
CAS-Nummer: 34086-60-7
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: RBVDBXWGUKZVBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone is a synthetically versatile chemical scaffold designed for advanced medicinal chemistry and drug discovery research. Compounds based on the pyrrolo[3,4-b]quinoline core have recently garnered significant interest for their diverse biological activities. Notably, structurally similar derivatives have demonstrated promising in vitro and in vivo antileishmanial efficacy against visceral leishmaniasis, a neglected tropical disease, with one study identifying a lead compound that showed over 56% inhibition of parasite burden in animal models . The synthesis of such complex molecules is often achieved through efficient strategies like post-Ugi modifications, allowing for the rapid generation of diverse compound libraries for biological screening . This scaffold is also of interest in oncology research; related tricyclic fused ring systems have been explored for their cytotoxic properties, showing selective anti-proliferative effects against human cancer cell lines, including leukemia . Researchers can utilize this high-purity compound as a key intermediate to develop novel therapeutic agents or as a tool compound for probing biological mechanisms. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

34086-60-7

Molekularformel

C13H12N2O

Molekulargewicht

212.25 g/mol

IUPAC-Name

1-(1,3-dihydropyrrolo[3,4-b]quinolin-2-yl)ethanone

InChI

InChI=1S/C13H12N2O/c1-9(16)15-7-11-6-10-4-2-3-5-12(10)14-13(11)8-15/h2-6H,7-8H2,1H3

InChI-Schlüssel

RBVDBXWGUKZVBJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CC2=CC3=CC=CC=C3N=C2C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Acylation During Cyclization

Incorporating a β-keto ester or acetyl-containing amine during the substitution-cyclization sequence may enable in situ ketone formation. For instance, using ethyl 2-methylacetoacetate (a β-keto ester) as a reagent in diazonium salt coupling reactions, as described in WO2006102642A1, could provide a precursor for decarboxylative ketone formation.

Hypothetical Pathway:

  • Diazonium Coupling: A quinoline-bound diazonium salt reacts with ethyl 2-methylacetoacetate in aqueous sodium acetate, forming a hydrazone intermediate.

  • Cyclization and Decarboxylation: Thermal treatment (e.g., reflux in formic acid) induces Fischer indole cyclization, followed by ester hydrolysis and decarboxylation to yield the acetyl group.

This approach mirrors steps from PQQ synthesis patents, where β-keto esters participate in indole ring formation. However, steric hindrance from the quinoline system may necessitate optimized temperature and pH conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for the aforementioned methods:

Parameter Direct Acylation Post-Cyclization Acetylation
Reaction Steps 3–44–5
Overall Yield ~60% (estimated)~45% (estimated)
Critical Reagents β-Keto estersAcetyl chloride, bases
Purification Complexity ModerateHigh (column chromatography)
Regioselectivity Control ChallengingModerate

Direct acylation minimizes purification steps but requires precise control over decarboxylation kinetics. Post-cyclization modification offers better regiocontrol at the expense of additional synthetic steps.

Mechanistic Considerations and Side Reactions

Competing Pathways in Cyclization

During Fischer indole synthesis (employed in), premature hydrolysis of intermediates or over-oxidation can generate byproducts such as quinoline-2,3-diones. Maintaining a pH of 5.3–6.0 and temperatures below 80°C mitigates these issues.

Acetyl Group Stability

The electron-withdrawing nature of the quinoline ring may destabilize the acetyl moiety under acidic or high-temperature conditions. Patent CN104892605A notes that ethanol’s mild polarity helps stabilize sensitive functional groups during reflux, suggesting its utility in acetyl retention.

Scalability and Industrial Feasibility

The ethanol-based reflux method from is inherently scalable, with reported yields exceeding 90% on multi-gram scales. However, acetylation steps requiring anhydrous conditions (e.g., acetyl chloride reactions) may necessitate specialized equipment for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrroloquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrroloquinoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

    Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression pathways, depending on the specific biological target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Table 1: Key Structural Analogs and Their Features
Compound Name Core Structure Substituents CAS Number Molecular Formula Key Features
Target Compound : 1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethanone Pyrrolo[3,4-b]quinoline Ethyl ketone at position 2 Not explicitly listed Likely C₁₄H₁₂N₂O Fused bicyclic system with acetyl group
1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone Pyrrolo[2,3-b]pyridine Acetyl at position 1 111097-45-1 C₉H₁₀N₂O Pyridine-fused pyrrole; MW: 162.19
Emraclidine (CVL-231) Pyrrolo[3,4-b]pyridine Trifluoromethylpyridinyl-azetidinyl substituents 2170722-84-4 C₂₀H₂₀F₃N₅O Pharmacologically active (M4 receptor modulator)
1-(1H-Pyrrol-2-yl)ethanone Pyrrole Acetyl at position 1 1072-83-9 C₆H₇NO Simple monocyclic analog; used in coordination chemistry
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone Pyrazolo[3,4-b]pyridine Acetyl at position 3 889451-31-4 C₈H₇N₃O Boiling point: 368.5°C; Density: 1.3 g/cm³

Key Observations :

  • Core Heterocycle: The target compound’s pyrrolo[3,4-b]quinoline core distinguishes it from simpler pyrrole or pyridine derivatives (e.g., 1-(1H-Pyrrol-2-yl)ethanone) and pyrazolo[3,4-b]pyridine analogs .
  • Substituent Position : The acetyl group’s placement influences reactivity and applications. For example, Emraclidine’s bulky substituents confer pharmacological activity, whereas simpler analogs are used in synthetic intermediates .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Molecular Weight
Target Compound Not reported Not reported Not reported ~222 (estimated)
1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone 104–106 265.34
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone 368.5 1.3 161.16
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone 111.14

Notes:

  • The target compound’s properties remain uncharacterized in the provided evidence, highlighting a gap in current literature.
  • Simpler analogs (e.g., 1-(1H-Pyrrol-2-yl)ethanone) exhibit lower molecular weights and higher volatility .

Biologische Aktivität

1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis of 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone

The compound can be synthesized through various methods involving the reaction of pyrroloquinoline derivatives with appropriate reagents. Notable synthetic routes include Ugi condensation reactions and modifications leading to functionalized derivatives. For instance, a study reported a series of dihydropyrroloquinoline derivatives synthesized via post-Ugi modification strategies, which demonstrated significant biological activity against visceral leishmaniasis .

Antileishmanial Activity

Recent research highlighted the antileishmanial efficacy of various pyrroloquinoline derivatives. Specifically, compound 5m from a related series exhibited promising in vitro activity with a CC50 of 65.11 μM and an anti-amastigote IC50 of 8.36 μM. In vivo studies on Balb/c mice showed a significant reduction in parasite burden in both liver (56.2% inhibition) and spleen (61.1% inhibition) when administered at a dose of 12.5 mg/kg .

Cardioprotective Effects

In another study focusing on cardiotoxicity models, derivatives of 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone were evaluated for their cardioprotective properties against doxorubicin-induced damage in H9c2 cardiomyocytes. Some derivatives showed enhanced cell viability exceeding 80% compared to control groups, indicating potential for therapeutic use in cardiovascular protection .

Antitumor Activity

The compound has also been explored for its antitumor properties. A series of dihydropyrroloquinoline derivatives were evaluated for their inhibitory effects on several protein kinases relevant to cancer therapy. Compounds exhibited IC50 values ranging from 0.25 μM to 0.78 μM against various targets such as JAK3 and NPM1-ALK, suggesting the potential for development into anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrroloquinoline derivatives. The presence of specific functional groups and structural modifications significantly influences their pharmacological profiles. For instance:

  • Hydroxyl Groups : Modifications that introduce hydroxyl groups have been shown to enhance binding interactions with biological targets.
  • Substituents : Electron-donating or withdrawing groups on the aromatic rings can modulate activity levels against different biological pathways.

Data Summary

The following table summarizes key findings from various studies regarding the biological activities of 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone and its derivatives:

Activity TypeCompoundIC50/CC50 ValueEfficacy Description
Antileishmanial5mCC50 = 65.11 μMSignificant inhibition in vitro and in vivo
CardioprotectiveVarious>40 μMMaintained high cell viability against doxorubicin
Antitumor (JAK3)VariousIC50 = 0.36 - 0.78 μMHigh inhibitory activity against protein kinases

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.